Cemadotin (LU103793, NSC D-669356) is a water-soluble pentapeptide that belongs to the class of anti-microtubule agents. [] It is a synthetic analog of Dolastatin 15, a potent antitumor agent originally isolated from the marine sea hare Dolabella auricularia. [, ] Cemadotin exhibits potent cytotoxic activity against a variety of human cancer cell lines in vitro and has demonstrated antitumor activity against human tumor xenografts in vivo. [, ] Its primary role in scientific research stems from its ability to inhibit cell proliferation and induce cell cycle arrest by disrupting microtubule dynamics, a crucial process in cell division.
Cemadotin was obtained from the Drug Synthesis and Chemistry Branch of the National Cancer Institute. It is part of a class of compounds that target microtubule dynamics, which are crucial for cell division. Its classification as an antineoplastic agent positions it within a broader category of drugs aimed at treating cancers by interfering with cellular processes essential for tumor growth and proliferation .
The synthesis of Cemadotin involves several steps that utilize solid-phase peptide synthesis techniques. The process typically includes:
For instance, one reported method involved dissolving a precursor in dimethylformamide, followed by adding coupling agents and monitoring the reaction via HPLC until completion . The yield of synthesized Cemadotin was noted to be approximately 67% under optimal conditions.
Cemadotin's molecular structure can be described by its complex arrangement of amino acids linked through peptide bonds. It has a molecular formula of with a molecular weight of approximately 641.44 g/mol. The structure features multiple functional groups including amides and thioethers, contributing to its biological activity.
The detailed structure includes:
Cemadotin undergoes various chemical reactions primarily related to its interaction with biological targets:
The compound's reactivity profile suggests that it can be further modified to enhance its efficacy or reduce toxicity through targeted chemical alterations .
Cemadotin exerts its anticancer effects primarily through:
Studies have shown that Cemadotin has a lower IC50 value compared to some other analogs, indicating higher potency in inhibiting tubulin assembly in certain cancer cell lines .
Cemadotin has been primarily investigated for its applications in oncology:
Clinical trials have explored its efficacy against solid tumors, showcasing promising results that warrant further investigation into its potential as a standard treatment option .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3